7beta-Methyltestosterone propionate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40475-13-6 |
|---|---|
Molecular Formula |
C23H34O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(7S,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H34O3/c1-5-20(25)26-19-7-6-17-21-14(2)12-15-13-16(24)8-10-22(15,3)18(21)9-11-23(17,19)4/h13-14,17-19,21H,5-12H2,1-4H3/t14-,17-,18-,19-,21-,22-,23-/m0/s1 |
InChI Key |
JGZZOTUMEGZYFB-VLDMRYIUSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C |
Origin of Product |
United States |
Mechanistic Investigations of Androgenic Action
Androgen Receptor Interaction Dynamics
The biological effects of androgens are primarily mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor. The binding of an androgen to the AR is the initial event that triggers a cascade of molecular events leading to changes in gene expression and cellular function.
Quantitative Analysis of Androgen Receptor Binding Affinity
In a study comparing various anabolic-androgenic steroids, the relative binding affinity (RBA) for the androgen receptor was determined using [3H]methyltrienolone (MT) as the radioligand. nih.gov The RBA of a compound is a measure of its ability to displace the radioligand from the receptor, relative to a reference compound, typically a potent androgen like dihydrotestosterone (B1667394) (DHT). While this specific study did not include 7beta-Methyltestosterone propionate (B1217596), it highlights the methodology used to quantify such interactions.
For comparative purposes, the binding affinity of 17-alpha-methyltestosterone, another modified androgen, has been measured. It was found to have a relative binding affinity of 44% for the rat prostate androgen receptor compared to dihydrotestosterone (set at 100%). nih.gov This demonstrates that modifications to the testosterone (B1683101) molecule can result in a wide range of binding affinities. The 7beta-methyl group in 7beta-Methyltestosterone propionate is expected to influence its binding affinity, though the precise quantitative effect remains to be experimentally determined.
Table 1: Relative Binding Affinity of Selected Androgens to the Androgen Receptor
| Compound | Relative Binding Affinity (%) |
| Dihydrotestosterone | 100 |
| 17-alpha-Methyltestosterone | 44 nih.gov |
| This compound | Data not available |
This table is for illustrative purposes and highlights the lack of specific data for this compound.
Conformational Changes and Nuclear Translocation
Upon binding of an androgen, the androgen receptor undergoes a significant conformational change. This transformation is crucial for the subsequent steps in its signaling pathway. The ligand-bound receptor dissociates from a complex of heat shock proteins, which maintain it in an inactive state in the cytoplasm. The conformational shift exposes a nuclear localization signal, facilitating the translocation of the androgen-AR complex from the cytoplasm into the nucleus. nih.gov
Once inside the nucleus, the androgen-AR complex dimerizes, a process that is also influenced by the nature of the bound ligand. This dimerization is a prerequisite for the complex to effectively bind to specific DNA sequences known as androgen response elements (AREs). nih.gov While the general principles of AR activation and nuclear translocation are well-established, the specific conformational changes and the efficiency of nuclear translocation induced by this compound have not been specifically documented. The structure of the ligand plays a critical role in determining the final conformation of the receptor, which in turn can influence its interaction with co-regulatory proteins and its transcriptional activity.
Transcriptional and Post-Transcriptional Regulatory Effects
The primary mechanism of androgen action is the regulation of gene expression. The androgen-AR complex acts as a transcription factor, binding to specific DNA sequences and modulating the transcription of target genes.
Androgen Response Element Mediation of Gene Expression
Androgen Response Elements (AREs) are specific sequences of DNA located in the regulatory regions of androgen-responsive genes. The binding of the androgen-AR complex to these elements can either enhance or repress the transcription of the associated gene. nih.gov The consensus sequence for an ARE is typically a 15-base pair sequence composed of two hexameric half-sites separated by a three-nucleotide spacer. However, there is considerable variation in ARE sequences, which contributes to the differential regulation of genes by androgens. nih.gov
The ability of this compound to modulate gene expression is dependent on the formation of an active complex with the AR that can effectively bind to AREs. The specific array of genes regulated by this compound would determine its unique physiological and pharmacological profile. Studies on other androgens have shown that they can regulate a wide variety of genes involved in processes such as muscle growth, secondary sexual characteristics, and metabolism. However, specific studies detailing the genes regulated by this compound via AREs are currently lacking.
Global Transcriptomic Alterations Induced by Androgen Analogs
The administration of androgens can lead to widespread changes in the transcriptome, the complete set of RNA transcripts in a cell. These global transcriptomic alterations can be analyzed using techniques such as microarray analysis and RNA sequencing. For example, studies on 17α-Methyltestosterone have demonstrated its ability to significantly alter the transcriptome in the brains of fish, affecting pathways related to nicotinate (B505614) and nicotinamide (B372718) metabolism, focal adhesion, and cell adhesion molecules. mdpi.com
Similarly, treatment with topical glucocorticoids, another class of steroid hormones, has been shown to induce global changes in the human skin transcriptome, affecting thousands of genes. nih.gov While these studies involve different compounds and tissues, they illustrate the powerful and widespread effects that steroid hormones can have on gene expression. A comprehensive transcriptomic analysis of cells or tissues treated with this compound would be necessary to fully understand its biological effects and to identify the specific gene networks it regulates.
Aromatization Pathways and Estrogen Receptor Engagement
Aromatization is a key metabolic pathway for some androgens, wherein they are converted into estrogens by the enzyme aromatase. This conversion has significant physiological implications, as the resulting estrogens can then interact with estrogen receptors (ERs), leading to estrogenic effects.
The potential for this compound to be aromatized is an important consideration. While the 17-alpha-methyl group in compounds like methyltestosterone (B1676486) is known to significantly hinder aromatization, the effect of a 7beta-methyl group is less clear. researchgate.net However, research on a structurally related compound, 7-alpha-methyl-19-nortestosterone (MENT), has shown that it can undergo enzymatic aromatization to an estrogenic metabolite. nih.gov This suggests that the presence of a methyl group at the 7-position does not necessarily prevent aromatization.
If this compound is aromatized, its resulting estrogenic metabolites could potentially bind to and activate estrogen receptors. The estrogenic activity of various estradiol (B170435) metabolites has been demonstrated, with potencies varying depending on their structure. nih.gov The engagement of estrogen receptors could lead to a different spectrum of biological effects than those mediated solely by the androgen receptor. Therefore, a complete understanding of the mechanistic actions of this compound would require an investigation into its potential for aromatization and the subsequent activity of its metabolites at the estrogen receptor.
Intracellular Signaling Pathway Modulation
The biological effects of androgens are not limited to the classical genomic pathway involving the androgen receptor. Cross-talk with other significant signaling pathways plays a crucial role in mediating the diverse physiological and pathological effects of these hormones.
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. mdpi.com In the context of androgen action, particularly in prostate tissue, there is evidence of significant cross-talk between the androgen receptor and the TGF-β signaling pathway. Studies have shown that androgens can negatively regulate the expression of TGF-β ligands and their receptors. nih.gov The ligand-bound androgen receptor has been demonstrated to inhibit TGF-β transcriptional responses by directly interacting with Smad3, a key mediator of TGF-β signaling, and repressing its binding to DNA. nih.gov
While no specific studies have investigated the direct effect of this compound on the TGF-β pathway, it is plausible that, as an androgen, it could exert similar regulatory effects. Research on testosterone propionate has shown that it can induce prostate growth, a process in which the TGF-β/Smad signaling pathway is implicated. nih.gov It is hypothesized that this compound, through its binding to the androgen receptor, could modulate the expression and activity of key components of the TGF-β pathway.
Table 1: Potential Influence of this compound on TGF-β Signaling Components (Hypothesized)
| Component | Potential Effect of this compound | Implication |
| TGF-β1 | Downregulation | Inhibition of anti-proliferative signals |
| TGF-β Receptors (TβRI/TβRII) | Downregulation | Reduced sensitivity to TGF-β |
| Smad3 | Inhibition of DNA binding | Repression of TGF-β target gene transcription |
This table is based on the known effects of other androgens on the TGF-β pathway, as direct data for this compound is not currently available.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. mdpi.commdpi.com The activation of this pathway is implicated in various cellular processes, including those influenced by androgens. The forkhead box protein O3a (FoxO3a), a downstream target of Akt, is a transcription factor that can promote apoptosis and inhibit cell proliferation. nih.gov Phosphorylation of FoxO3a by Akt leads to its inactivation.
The androgen receptor can interact with the PI3K/Akt pathway at multiple levels. In prostate cancer cells, for instance, AR can activate the PI3K/Akt pathway, leading to enhanced cell survival. nih.gov This activation can occur through non-transcriptional mechanisms in the cytoplasm. nih.gov Furthermore, the PI3K/Akt pathway can, in turn, phosphorylate and activate the androgen receptor, creating a feedback loop that promotes androgen-independent growth in some cancers. conicet.gov.ar
Although direct evidence for this compound is lacking, its action as an androgen suggests a potential for modulating the PI3K/Akt/FoxO3a axis. By activating the PI3K/Akt pathway, this compound could potentially lead to the phosphorylation and inactivation of FoxO3a, thereby promoting cell survival and proliferation.
Table 2: Potential Modulation of the PI3K/Akt/FoxO3a Pathway by this compound (Hypothesized)
| Component | Potential Effect of this compound | Consequence |
| PI3K | Activation | Increased production of PIP3 |
| Akt | Phosphorylation and Activation | Promotion of cell survival and growth |
| FoxO3a | Phosphorylation and Inactivation | Inhibition of apoptosis and cell cycle arrest |
This table is based on the known interactions between the androgen receptor and the PI3K/Akt/FoxO3a pathway, as direct data for this compound is not currently available.
Prostaglandins (B1171923) are lipid compounds that are involved in a wide array of physiological processes, including inflammation and the regulation of hormone production. nih.gov The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted into various prostaglandins by cyclooxygenase (COX) enzymes. nih.gov
There is evidence suggesting a link between the prostaglandin (B15479496) synthesis pathway and steroidogenesis. For example, studies have shown that prostaglandin E2 (PGE2) can stimulate testosterone production in testicular cells. mcmaster.ca This effect appears to be mediated through the cyclooxygenase pathway. mcmaster.ca
While research directly examining the effect of this compound on the prostaglandin synthesis pathway is not available, studies on structurally related steroids offer some insight. For instance, 7beta-hydroxy-epiandrosterone has been shown to decrease the expression of COX-2 and microsomal prostaglandin E synthase-1 (mPGES-1), leading to a reduction in PGE2 production. This suggests that certain steroids can modulate the activity of key enzymes in the prostaglandin synthesis pathway. Given its structure, it is conceivable that this compound could also influence this pathway, potentially affecting the local production of prostaglandins and thereby modulating cellular responses.
Metabolic Profiling and Biotransformation Studies
Broader Metabolic Considerations of Propionate (B1217596) Moieties
The propionate group attached to the 7beta-methyltestosterone molecule is not merely a passive carrier. It is an active participant in significant metabolic pathways once cleaved from the steroid backbone.
Anabolic Propionate Metabolism in Mammalian Systems
Traditionally, the metabolic fate of the three-carbon short-chain fatty acid propionate in mammals was thought to be primarily oxidative. The established pathway involves the conversion of propionate to its activated form, propionyl-CoA, which is then shunted into the tricarboxylic acid (TCA) cycle via succinyl-CoA for energy production. nih.gov Propionyl-CoA serves as a key intermediate in the breakdown of various substances, including odd-chain fatty acids, cholesterol, and specific amino acids like valine and isoleucine. nih.gov
However, recent research has unveiled a non-oxidative, anabolic role for propionate. nih.gov It has been discovered that mammalian systems can utilize propionyl-CoA for anabolic reactions beyond its entry into the TCA cycle. Specifically, two three-carbon units of propionyl-CoA can condense to form a six-carbon molecule known as trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). nih.govnih.gov This anabolic pathway has been identified in vivo across multiple tissues in mice, including the heart, kidney, liver, and brown adipose tissue, and has also been observed in human myocardial tissue. nih.gov
The existence of this anabolic pathway challenges the long-held belief that mammalian anabolic metabolism is restricted to one- and two-carbon units. nih.gov While the full enzymatic machinery of this pathway is still under investigation, its discovery highlights a previously underappreciated role for propionate in building larger molecules within mammalian cells. nih.gov
| Metabolic Pathway | Key Intermediate | Primary Function | Key Research Finding | Source |
|---|---|---|---|---|
| Oxidative Pathway | Propionyl-CoA → Succinyl-CoA | Energy Production (TCA Cycle) | Primary catabolic fate of propionate from sources like odd-chain fatty acids and certain amino acids. | nih.gov |
| Anabolic Pathway | Propionyl-CoA → trans-2-methyl-2-pentenoyl-CoA | Biosynthesis | Condensation of two propionate units to form a six-carbon molecule, confirmed in various mammalian tissues. | nih.govnih.gov |
Bacterial Propionate Metabolism and Antimicrobial Targets
In the bacterial realm, propionate metabolism is a critical process, and its disruption presents a promising avenue for antimicrobial strategies. Many bacteria utilize propionate as a carbon source, but its accumulation can be toxic. nih.govfrontiersin.org The antimicrobial action of propionate is often linked to intracellular acidification and the inhibition of essential metabolic enzymes. nih.govbrill.com
The accumulation of propionyl-CoA, the activated form of propionate, can inhibit bacterial growth by interfering with crucial enzymes such as the pyruvate (B1213749) dehydrogenase complex. nih.gov This interference disrupts central carbon metabolism, proving detrimental to the bacterium.
Furthermore, specific pathways for propionate metabolism are vital for the survival of certain pathogenic bacteria. The methylcitrate cycle, for instance, is essential for pathogens to process propionate derived from host lipids and amino acids. biorxiv.org This makes the enzymes within this pathway, such as methylcitrate dehydratase, attractive targets for the development of new antimicrobial agents. biorxiv.org Researchers are using computational methods, including topological machine learning, to identify compounds that can inhibit these enzymes, thereby offering a new strategy to combat pathogenic bacteria. biorxiv.org
Propionate itself has demonstrated antimicrobial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and Salmonella Typhimurium. frontiersin.orgnih.gov Its ability to reduce bacterial motility and biofilm formation at sub-inhibitory concentrations further underscores its potential as an antimicrobial agent. nih.gov
| Aspect | Description | Significance | Source |
|---|---|---|---|
| Growth Inhibition | Accumulation of propionate or propionyl-CoA is toxic to many bacteria. | Inhibits key enzymes like pyruvate dehydrogenase and causes intracellular acidification. | nih.govnih.gov |
| Antimicrobial Target | Enzymes in bacterial propionate metabolism pathways (e.g., methylcitrate cycle) are essential for some pathogens. | Inhibiting these enzymes (e.g., methylcitrate dehydratase) is a promising strategy for new antibiotic development. | biorxiv.org |
| Direct Antimicrobial Activity | Propionate exhibits direct bactericidal or bacteriostatic effects against various pathogens. | Effective against MRSA, E. coli, and Salmonella, often by disrupting cellular functions like motility and biofilm formation. | frontiersin.orgnih.govmdpi.com |
Structure Activity Relationship Sar and Steroidogenesis
Steroidal Structure Modifications Governing Androgen Receptor Binding
Impact of 17-alpha Methylation on Pharmacokinetic Properties and Bioactivity
A common modification in synthetic androgens is the addition of a methyl group at the 17-alpha position. This process, known as 17-alpha alkylation, is a crucial factor in determining the oral bioavailability of a steroid. wikipedia.orgnih.gov Unmodified testosterone (B1683101) is rapidly metabolized and inactivated by the liver when taken orally. nih.gov The 17-alpha methyl group provides steric hindrance, protecting the molecule from this first-pass metabolism and allowing for a greater proportion of the compound to enter the systemic circulation in an active form. nih.govwikipedia.org This increased oral bioavailability comes at a cost, as 17-alpha alkylated steroids are associated with a higher potential for hepatotoxicity. wikipedia.orgnih.gov While 7beta-Methyltestosterone propionate (B1217596) itself is not 17-alpha alkylated, understanding this modification is crucial in the broader context of synthetic androgen design and their pharmacokinetic profiles. For instance, methyltestosterone (B1676486), the 17-alpha methylated counterpart to testosterone, exhibits significantly improved oral bioavailability due to this structural change. wikipedia.org
Conformational Determinants of Anabolic and Androgenic Activity
The quest for anabolic steroids with a high anabolic-to-androgenic ratio—meaning strong muscle-building effects with minimal masculinizing side effects—is a central theme in steroid research. nih.gov This dissociation of activities is largely dependent on the conformational shape of the steroid molecule and how it interacts with the androgen receptor in different tissues. wikipedia.org Modifications to the steroid's A, B, C, or D rings can alter this ratio. For example, studies on 19-nortestosterone derivatives have shown that electronic properties, such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and net charges on specific carbon atoms, play a significant role in the interaction with the androgen receptor binding site and the resulting anabolic-androgenic ratio. nih.govusfq.edu.ec A quantitative structure-activity relationship (QSAR) study predicted that a 7α-methyl-17β-acetoxy-estr-4-en-3-one compound would have a low anabolic-androgenic ratio. nih.govresearchgate.net While this refers to the 7-alpha isomer, it highlights the importance of substitutions in this region of the steroid nucleus in determining the compound's activity profile.
Rational Design Principles for Steroid Analogs
The development of new steroid analogs is guided by the principles of rational drug design, which leverage the understanding of structure-activity relationships. nih.gov The goal is to create molecules with improved therapeutic profiles, such as enhanced tissue selectivity and a more favorable anabolic-to-androgenic ratio. nih.gov Modifications to the testosterone molecule, including the addition of methyl groups, have been a key strategy in this endeavor. researchgate.net By understanding how specific structural changes affect androgen receptor binding, metabolism, and tissue-specific gene expression, scientists can design analogs with desired pharmacological properties. nih.gov For example, the introduction of a halogen group at the para- and meta-positions of the B-ring in non-steroidal androgen receptor modulators has been shown to increase pharmacological activity. nih.gov This principle of targeted modification is central to the development of more selective and effective androgenic compounds.
Modulation of Steroidogenesis Pathways
Exogenous androgens can influence the body's natural production of steroid hormones, a process known as steroidogenesis. oup.com This intricate pathway involves a series of enzymatic conversions starting from cholesterol. youtube.com
The administration of synthetic androgens can impact the activity of key enzymes involved in steroid biosynthesis. oup.com The hypothalamic-pituitary-gonadal (HPG) axis regulates testosterone production through a negative feedback loop. nih.gov When exogenous androgens are introduced, the body may reduce its own production of luteinizing hormone (LH), which in turn decreases the stimulation of Leydig cells in the testes to produce testosterone. nih.gov This can lead to a downregulation of steroidogenic enzymes such as cytochrome P450 side-chain cleavage enzyme (P450scc), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD), which are crucial for the conversion of cholesterol to testosterone. oup.comoup.com
Dehydroepiandrosterone (DHEA) is a crucial precursor hormone that can be converted into both androgens and estrogens in peripheral tissues. nih.govoup.com The administration of exogenous androgens can disrupt the delicate balance of this intracrine system. While specific interactions of 7beta-Methyltestosterone propionate with DHEA are not detailed in the provided search results, it is understood that a surplus of androgens can signal the body to reduce its own steroid production, potentially affecting the conversion of DHEA into other active hormones. DHEA itself serves as a precursor for the synthesis of androstenedione (B190577) and testosterone. nih.gov Therefore, a disruption in the normal androgen levels could theoretically alter the metabolic fate of DHEA.
Preclinical Research Paradigms and Model Systems
In Vitro Receptor Binding Assays
In vitro receptor binding assays are a cornerstone of preclinical research, offering a controlled environment to quantify the interaction between a ligand, such as 7beta-methyltestosterone propionate (B1217596), and its target receptor. These assays are instrumental in determining the compound's binding affinity and selectivity, which are key determinants of its biological activity.
Methodologies for Quantitative Receptor Binding (Competition, Saturation, Kinetic)
Quantitative analysis of receptor binding for androgenic compounds typically employs several established methodologies. Competition assays are widely used to determine the relative binding affinity (RBA) of a test compound. nih.gov In this setup, the compound of interest competes with a radiolabeled androgen, such as dihydrotestosterone (B1667394) (DHT), for binding to the androgen receptor. nih.gov By measuring the displacement of the radiolabeled ligand, the RBA of the test compound can be calculated. For instance, in a study on 17-alpha-methyltestosterone, its RBA for the rat prostate androgen receptor was found to be 44% relative to DHT, which was set at 100%. nih.gov
Saturation binding assays are utilized to determine the density of receptors in a given tissue or cell preparation and the affinity of a single radiolabeled ligand. This involves incubating the preparation with increasing concentrations of the radiolabeled ligand until saturation is reached.
Application in Recombinant Cell Lines and Native Tissue Preparations
Receptor binding assays can be performed using both recombinant cell lines and native tissue preparations. Recombinant cell lines , such as Chinese hamster ovary (CHO) cells or human embryonic kidney (HEK) 293 cells, can be engineered to express specific receptors, providing a clean and controlled system for studying ligand-receptor interactions. nih.gov This approach avoids the complexity of native tissues, which contain multiple receptor types and other binding proteins.
Native tissue preparations , on the other hand, offer a more physiologically relevant context. For androgen receptor binding studies, tissues like the rat ventral prostate are commonly used as they have a high density of androgen receptors. nih.gov Similarly, human foreskin tissue has been used to quantify androgen receptor levels in clinical research. nih.gov The choice between recombinant and native systems depends on the specific research question, with recombinant systems offering specificity and native tissues providing greater physiological relevance.
In Vivo Animal Model Systems for Mechanistic Elucidation
In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of androgens that cannot be fully recapitulated in vitro. These models allow for the investigation of systemic effects, metabolic pathways, and the compound's influence on various organ systems and behaviors.
Rodent Models (e.g., C57Bl/6 Male Mice, Rats) in Behavioral and Reproductive Studies
Rodent models, particularly mice and rats, are extensively used in preclinical androgen research. The C57BL/6 mouse strain is a common choice for behavioral studies. For instance, studies have investigated the effects of testosterone (B1683101) propionate on learning ability and aggression in male C57BL/6 mice. jax.orgnih.gov One study found that chronic treatment with testosterone propionate had minimal effects on aggression in intact male mice but did alter threat latencies. nih.gov Another study using C57BL/6 mice demonstrated that short-acting testosterone propionate had a lesser impact on male reproductive potential compared to long-acting formulations. nih.gov
Below is a table summarizing findings from studies using rodent models with related androgens:
| Compound | Animal Model | Key Findings |
| Testosterone Propionate | C57BL/6 Male Mice | Minimal effect on aggression; altered threat latency. nih.gov |
| Testosterone Propionate | C57BL/6 Male Mice | Short-acting form had less impact on reproductive potential than long-acting forms. nih.gov |
| Methyltestosterone (B1676486) | Rats | Effects on growth and skeletal maturation observed. nih.gov |
Aquatic Vertebrate Models (e.g., Fish) for Sex Differentiation Research
Aquatic vertebrate models, especially various fish species, are valuable for studying the effects of androgens on sex differentiation. This is due to the plasticity of their reproductive development, which can often be influenced by exogenous hormones. For example, 17α-methyltestosterone has been shown to induce sex reversal in several fish species, including yellow perch (Perca flavescens), black rockfish (Sebastes schlegelii), and Nile tilapia (Oreochromis niloticus). nih.govnih.govresearchgate.net
In a study on yellow perch, dietary administration of methyltestosterone resulted in 100% males at certain concentrations and developmental stages. nih.gov Similarly, in black rockfish, methyltestosterone treatment led to high rates of sex reversal to male. nih.gov These models are crucial for understanding the molecular and physiological mechanisms underlying androgen-induced sex differentiation.
The following table details the effects of methyltestosterone on sex differentiation in different fish species:
| Compound | Fish Species | Outcome |
| 17α-Methyltestosterone | Yellow Perch (Perca flavescens) | 100% males at specific doses and timings. nih.gov |
| 17α-Methyltestosterone | Black Rockfish (Sebastes schlegelii) | High percentage of sex reversal to male. nih.gov |
| 17α-Methyltestosterone | Nile Tilapia (Oreochromis niloticus) | Increased percentage of males with increasing concentration. researchgate.net |
Methodological Considerations for Preclinical Animal Studies
The design and execution of preclinical animal studies require careful consideration of several factors to ensure the validity and reproducibility of the findings. The selection of an appropriate animal model is paramount and should be based on its physiological and pathophysiological relevance to the research question. nih.gov The U.S. Food and Drug Administration (FDA) encourages the use of animal models of disease or injury for preclinical testing of cellular and gene therapy products to characterize morphological and functional changes. fda.gov
Key considerations include the route of administration, dose levels, treatment duration, and the specific endpoints to be measured. nih.gov It is also important to establish the biological relevance of the chosen animal species through preliminary in vitro and in vivo pilot studies. fda.gov Furthermore, the ethical treatment of animals and adherence to regulatory guidelines are fundamental aspects of all preclinical research. The ultimate goal is to generate robust data that can be used to inform clinical trials and ensure the safety and efficacy of new therapeutic agents. marinbio.com
Ex Vivo Approaches in Pharmacological and Metabolic Research
Ex vivo research methodologies serve as a crucial bridge between in vitro experiments and in vivo studies, offering a unique platform to investigate the pharmacological and metabolic characteristics of therapeutic agents in a more physiologically relevant context. These approaches utilize fresh tissues or cells taken from an organism and maintained in an artificial environment for experimentation. This preserves the complex cellular architecture and interactions of the tissue, providing a more accurate representation of the biological response to a compound compared to isolated cell cultures. For a compound like 7beta-methyltestosterone propionate, ex vivo studies are instrumental in elucidating its interaction with target receptors and its metabolic fate within specific tissues.
The assessment of receptor occupancy is a cornerstone of pharmacological research, providing a quantitative measure of the engagement of a drug with its intended biological target. In the context of this compound, determining its occupancy of the androgen receptor (AR) in target tissues such as prostate or skeletal muscle is critical for understanding its potency and mechanism of action. Ex vivo receptor occupancy studies are powerful tools for establishing the relationship between the concentration of a drug and the extent of target engagement. researchgate.net
A common method for assessing receptor occupancy ex vivo is the radioligand binding assay. This technique involves incubating tissue preparations with a radiolabeled form of a ligand that is known to bind to the receptor of interest. The displacement of this radioligand by the test compound, in this case, this compound, is then measured. By performing these displacement experiments at various concentrations of the unlabeled compound, a competition curve can be generated, from which the binding affinity (often expressed as the inhibitor constant, Ki) can be calculated.
Table 1: Illustrative Relative Binding Affinity of Selected Synthetic Androgens for the Androgen Receptor in Rat Skeletal Muscle and Prostate Cytosol
| Compound | Relative Binding Affinity (RBA) in Skeletal Muscle (%) | Relative Binding Affinity (RBA) in Prostate (%) |
| Methyltrienolone (MT) | 100 | 100 |
| Testosterone | 25 | 30 |
| 19-Nortestosterone | 40 | 50 |
| Methenolone | 35 | 45 |
| Stanozolol | <5 | <5 |
| 7beta-Methyltestosterone | Data Not Available | Data Not Available |
This table is for illustrative purposes and is based on established findings for other synthetic androgens. houstonmethodist.orgoup.com The RBA is expressed as a percentage relative to the binding of the reference compound, methyltrienolone.
The data in such a table would be generated by incubating cytosol preparations from the respective tissues with a fixed concentration of [³H]methyltrienolone and varying concentrations of the unlabeled competitor steroid. The concentration of the competitor required to displace 50% of the radioligand is then used to calculate the RBA. A higher RBA indicates a greater affinity for the androgen receptor. It is hypothesized that the 7beta-methyl group of this compound would influence its binding affinity, potentially altering its interaction with the ligand-binding pocket of the androgen receptor compared to testosterone.
The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. helsinki.fi Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for separating and identifying steroid metabolites. dshs-koeln.deelsevierpure.com
While specific ex vivo metabolic studies on this compound are not prominently documented, research on structurally related compounds provides valuable insights into its likely metabolic transformations. For instance, a study on the in vitro metabolism of 7α-methyl-19-nortestosterone in rat liver preparations identified several metabolites, including the corresponding 17-keto metabolite (7α-methylestr-4-ene-3,17-dione) and hydroxylated products. elsevierpure.comnih.gov Notably, this study found that 7α-methyl-19-nortestosterone was not significantly metabolized by prostate or epididymis tissue, suggesting that its androgenic potency is not dependent on conversion to 5α-reduced metabolites in these tissues. elsevierpure.comnih.gov
Based on the known metabolism of anabolic-androgenic steroids, a hypothetical metabolic pathway for this compound in an ex vivo liver model could be proposed. anasci.orgnih.gov
Table 2: Hypothetical Metabolites of this compound in an Ex Vivo Liver Model
| Parent Compound | Putative Metabolic Reaction | Hypothetical Metabolite |
| This compound | Hydrolysis of propionate ester | 7beta-Methyltestosterone |
| 7beta-Methyltestosterone | Oxidation at C-17 | 7beta-Methyl-androst-4-ene-3,17-dione |
| 7beta-Methyltestosterone | Hydroxylation | Hydroxylated derivatives (e.g., 16-hydroxy-7beta-methyltestosterone) |
| 7beta-Methyltestosterone | Reduction of A-ring | 7beta-Methyl-5α/5β-androstane-3α/3β,17β-diol |
To conduct such a study, ¹⁴C-labeled this compound would be synthesized and incubated with human or animal liver slices or microsomes. wada-ama.org Following incubation, the metabolites would be extracted and separated using techniques like high-performance liquid chromatography (HPLC). The fractions would then be analyzed by LC-MS/MS to identify the chemical structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns. The use of stable isotopes would allow for the precise tracing of the carbon skeleton of the parent molecule through various biochemical transformations. ascopubs.org
Endocrine Disruption and Environmental Endocrinology
Characterization of 7beta-Methyltestosterone Propionate (B1217596) Analogs as Endocrine Disrupting Chemicals (EDCs)
The characterization of a chemical as an EDC involves a structured evaluation of its potential to interact with the endocrine system and cause adverse health effects. researchgate.net Analogs of 7beta-Methyltestosterone propionate, such as 17α-methyltestosterone (MT), have been studied to understand these effects. nih.govnih.gov
Regulatory and scientific bodies have developed conceptual frameworks to systematically test and assess chemicals for endocrine-disrupting properties. A prominent example is the Organisation for Economic Co-operation and Development (OECD) Conceptual Framework for the Testing and Assessment of Endocrine Disrupting Chemicals. oecd.orgdiva-portal.org This framework is not a rigid testing strategy but rather a guide that organizes available information and identifies potential assays across different levels of biological complexity, from molecular interactions to effects on whole organisms and populations. researchgate.netdiva-portal.org
The framework includes a tiered approach, such as the one used by the U.S. Environmental Protection Agency's Endocrine Disruptor Screening Program (EDSP). researchgate.net This involves:
Prioritization: Using high-throughput screening (HTS) to prioritize chemicals for further testing. researchgate.net
Tier 1 Screening: Employing a battery of in vitro and in vivo assays to determine if a substance has the potential to interact with the estrogen, androgen, or thyroid hormone systems. researchgate.net
Tier 2 Testing: Conducting more complex, multi-generational studies on whole organisms to establish adverse effects and characterize dose-response relationships.
These frameworks aim to provide a basis for regulatory decision-making, although there is an ongoing need for the development and validation of new methods to cover a wider range of endocrine pathways beyond estrogenic, androgenic, and thyroidal mechanisms. norden.orgnih.gov
Studies on analogs like 17α-methyltestosterone (MT) provide insight into the potential impacts of this compound on the reproductive system. Research in fish models demonstrates that exposure to MT can significantly disrupt gonadal development and the hypothalamic-pituitary-gonadal (HPG) axis, which is critical for reproduction. nih.gov
In the rare minnow (Gobiocypris rarus), exposure to MT was found to decrease the number of vitellogenic oocytes in female ovaries and spermatozoa in male testes. nih.gov Furthermore, MT exposure led to a significant decrease in the gonadosomatic index (GSI) in males, indicating reduced gonad size relative to body weight. nih.gov This interference extends to the central regulatory pathways; MT was shown to significantly reduce the levels of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) in the brains of both male and female fish. nih.gov Such disruptions in the HPG axis can lead to abnormal gonadal development and reproductive dysfunction. nih.govfrontiersin.org
Table 1: Effects of 17α-Methyltestosterone (MT) Exposure on Reproductive Endpoints in Gobiocypris rarus
| Sex | Parameter | Observation | Source |
|---|---|---|---|
| Female | Ovarian Histology | Decreased number of vitellogenic oocytes | nih.gov |
| Brain Hormones | Significant reduction in GnRH, FSH, and LH | nih.gov | |
| Male | Testicular Histology | Decreased number of spermatozoa | nih.gov |
| Gonadosomatic Index (GSI) | Significant decrease | nih.gov |
Exposure to androgenic EDCs can alter the delicate balance of endogenous sex steroid hormones. Sex steroids, broadly categorized as progestogens, estrogens, and androgens, are crucial for a vast array of physiological processes. nih.govmedrxiv.org
Studies on the analog 17α-methyltestosterone (MT) in Gobiocypris rarus revealed sex-specific alterations in hormone levels. In female fish exposed to MT, the concentrations of 17β-estradiol, testosterone (B1683101), and 11-ketotestosterone (B164220) were all significantly increased. nih.gov Conversely, in male fish, the levels of these same hormones were significantly decreased following MT exposure. nih.gov This demonstrates a profound disruption of steroidogenesis and hormonal homeostasis, which underlies the adverse effects observed in the gonads.
Table 2: Impact of 17α-Methyltestosterone (MT) on Sex Steroid Hormone Levels in Gobiocypris rarus
| Sex | Hormone | Effect of MT Exposure | Source |
|---|---|---|---|
| Female | 17β-Estradiol | Significant Increase | nih.gov |
| Testosterone | Significant Increase | nih.gov | |
| 11-Ketotestosterone | Significant Increase | nih.gov | |
| Male | 17β-Estradiol | Significant Decrease | nih.gov |
| Testosterone | Significant Decrease | nih.gov |
Comparative Endocrine Pharmacology of Androgenic Substances
Androgens are defined as substances that can develop and maintain masculine reproductive characteristics and contribute to the body's anabolic state. oup.comnih.gov Their effects are primarily mediated by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. nih.govnih.gov The endocrine pharmacology of androgens involves comparing the activities of natural hormones with synthetic derivatives like this compound.
Natural androgens include testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). youtube.comslideshare.net Testosterone is synthesized from cholesterol, primarily in the testes, and can act as a prohormone. nih.govnih.gov It can be converted to DHT by the enzyme 5α-reductase or to estradiol (B170435) by aromatase. nih.gov DHT exhibits a higher binding affinity for the androgen receptor and is 3 to 10 times more potent than testosterone in transactivating the receptor. nih.gov
Synthetic androgens are designed to have modified properties. youtube.com A primary goal in their development has been to separate the anabolic (muscle-building) effects from the androgenic (masculinizing) effects, though this has proven difficult as both actions are mediated through the same receptor. oup.comyoutube.com Modifications to the testosterone structure, such as the addition of a methyl group at the 7beta position in this compound, alter the compound's metabolic stability and affinity for the androgen receptor. ontosight.ai The attachment of a propionate ester at the 17-beta position influences its solubility and duration of action. ontosight.ai These synthetic variants differ in their ratio of anabolic to androgenic activity compared to testosterone's baseline 1:1 ratio. youtube.com
Table 3: Comparison of Androgenic Substances
| Compound | Type | Key Pharmacological Feature | Source |
|---|---|---|---|
| Testosterone | Natural | Primary male androgen; acts as a prohormone. | nih.govslideshare.net |
| Dihydrotestosterone (DHT) | Natural Metabolite | Higher binding affinity and potency for the Androgen Receptor compared to testosterone. | nih.gov |
| This compound | Synthetic | Modified structure alters metabolic stability and receptor affinity; ester modification affects duration of action. | ontosight.ai |
| 17α-Methyltestosterone | Synthetic | An analog known to interfere with the endocrine system and affect the HPG axis. | nih.govnih.gov |
Advanced Analytical Techniques for Compound and Metabolite Detection
Mass Spectrometry-Based Analytical Strategies
Mass spectrometry (MS) has become an indispensable tool for steroid analysis due to its high sensitivity and specificity. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS allows for the unequivocal identification and quantification of target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds. For steroids, which are often not sufficiently volatile, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.
In the context of detecting methyltestosterone (B1676486) and its metabolites, GC-MS is a well-established method. nih.gov For instance, the routine monitoring of 17α-methyltestosterone misuse involves the GC-MS analysis of its metabolites, 17α-methyl-5β-androstane-3α,17β-diol and 17α-methyl-5α-androstane-3α,17β-diol. nih.gov A study on the simultaneous determination of methyltestosterone and its primary metabolite in fish utilized GC-MS in selected ion monitoring (SIM) mode, which enhances the sensitivity and selectivity of the analysis. rsc.org This method involved a liquid-liquid extraction and solid-phase extraction for sample cleanup, followed by GC-MS analysis. rsc.org The use of an internal standard, such as methyltestosterone-D3, is crucial for accurate quantification. rsc.org
A specific and sensitive quantitative analysis of testosterone (B1683101) propionate (B1217596) in human plasma has been developed using GC-MS with selected-ion monitoring. nih.gov This method involved monitoring the molecular ions of the trifluoroacetyl derivative of testosterone propionate and its deuterated internal standard. nih.gov The sensitivity of this method was demonstrated by a lower detection limit of 20 pg. nih.gov
The general procedure for GC-MS analysis of steroids like 7beta-methyltestosterone propionate would involve:
Extraction: Isolating the steroids from the biological matrix (e.g., urine, plasma) using liquid-liquid extraction or solid-phase extraction.
Derivatization: Chemically modifying the steroid to increase its volatility. A common method is trimethylsilylation.
GC Separation: Injecting the derivatized sample into a gas chromatograph, where the different compounds are separated based on their boiling points and interaction with the capillary column.
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).
A study on black market pharmaceutical products containing anabolic androgenic steroids utilized GC-MS for quantitative analysis. unb.br The method was optimized with specific injector and oven temperature programs to achieve separation of various steroids. unb.br
| Parameter | Value/Description | Reference |
| Instrumentation | Trace GC Ultra gas chromatograph coupled with a mass spectrometer | dshs-koeln.de |
| Derivatization | Trimethylsilylation | dshs-koeln.de |
| Ionization Mode | Electron Ionization (EI) | unb.br |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | rsc.orgunb.br |
| Lower Limit of Detection (Testosterone Propionate) | 20 pg | nih.gov |
| Internal Standard Example | Methyltestosterone-D3 | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Complex Matrices
Liquid chromatography-mass spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), have become increasingly popular for steroid analysis. A key advantage of LC-MS is that it often does not require derivatization, as it is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.
LC-MS/MS provides enhanced specificity and sensitivity, which is particularly important when analyzing complex matrices like blood or tissue. fda.gov.tw For the analysis of methyltestosterone in bovine serum, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed. fda.gov.tw This method included a single-step extraction with acetonitrile (B52724) and detection of the oxime derivative of methyltestosterone to improve its determination. fda.gov.tw The use of a deuterated internal standard, testosterone-d3, was employed for accurate quantification. fda.gov.tw
The development of an LC-MS/MS method for the simultaneous quantification of 12 steroid hormones from small serum samples highlights the power of this technique for metabolome analysis. nih.gov This method involved protein precipitation, liquid-liquid extraction, and derivatization to enhance detection. nih.gov The use of a reversed-phase PFP column for chromatographic separation and a triple quadrupole mass spectrometer with electrospray ionization (ESI) allowed for low limits of quantification. nih.gov
A study reinvestigating the metabolism of methyltestosterone utilized a precursor ion scan method in LC-ESI-MS/MS to detect new metabolites. nih.gov This approach is particularly useful for identifying compounds that share a common structural feature.
| Parameter | Value/Description | Reference |
| Instrumentation | High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer | fda.gov.tw |
| Sample Preparation | Single-step extraction with acetonitrile, or protein precipitation followed by liquid-liquid extraction | fda.gov.twnih.gov |
| Chromatography | Reversed-phase PFP column or Zorbax-SB C18 column | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) | fda.gov.twnih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | fda.gov.tw |
| Validation Parameter (Methyltestosterone in serum) | Decision limit (CCα): 0.05 ng/mL, Detection capability (CCβ): 0.09 ng/mL | fda.gov.tw |
High-Resolution Mass Spectrometry for Novel Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This capability is invaluable for the identification of novel metabolites.
In the context of steroid analysis, HRMS can help in elucidating the structures of previously unknown metabolic products of compounds like this compound. For example, in the reinvestigation of methyltestosterone metabolism, both quadrupole and time-of-flight (TOF) analyzers were used to characterize newly discovered metabolites. nih.gov The detailed study of the fragmentation patterns of these metabolites led to the proposed structures of epimethyltestosterone and 6-ene-epimethyltestosterone. nih.gov
A study on the metabolism of bolasterone, a compound structurally similar to methyltestosterone, utilized gas chromatography-quadrupole tandem mass spectrometry (GC-EI-MS/MS) to propose the mass fragmentation pathways of its metabolites. nih.gov By interpreting these fragmentation pathways, plausible chemical structures for mono-hydroxylated and di-hydroxylated metabolites were suggested, even without authentic standards. nih.gov This approach is crucial for expanding the library of known metabolites for anti-doping purposes.
The identification of long-term metabolites is also an active area of research. Investigations into the metabolites of various 17-methyl steroids have been conducted to find metabolites that can be detected for a longer period after administration, thereby extending the window of detection. dshs-koeln.deresearchgate.net
Immunological Assay Development
Immunoassays are widely used for the rapid screening of a large number of samples for the presence of specific compounds or classes of compounds. These assays are based on the principle of antigen-antibody binding.
Homologous Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA) is a common type of immunoassay. In a competitive ELISA for a small molecule like this compound, the compound in the sample competes with a labeled version of the compound (the tracer) for a limited number of antibody binding sites. The amount of signal generated by the tracer is inversely proportional to the concentration of the compound in the sample.
The development of an ELISA involves several key steps, including the synthesis of an immunogen (the target compound coupled to a carrier protein to elicit an immune response), the production of specific antibodies, and the optimization of the assay conditions. nih.gov
For methyltestosterone, competitive ELISAs have been developed for its detection. r-biopharm.combiocompare.com These kits typically use microtiter plates pre-coated with antibodies specific to methyltestosterone. r-biopharm.combiocompare.com The sample is incubated in the wells along with a methyltestosterone-enzyme conjugate. r-biopharm.com After a washing step, a substrate is added, and the resulting color development is measured. r-biopharm.com
A study on the development of a heterologous ELISA for prednisolone (B192156) highlighted the importance of spacers in the enzyme conjugates to improve the sensitivity of the assay. nih.gov This principle can also be applied to the development of ELISAs for other steroids like this compound.
Specificity and Cross-Reactivity Evaluation in Immunoassays
A critical aspect of any immunoassay is its specificity, which is its ability to detect only the target compound. Cross-reactivity occurs when other, structurally related compounds also bind to the antibody, leading to false-positive results or inaccurate quantification.
The evaluation of cross-reactivity is a crucial part of the validation of an immunoassay. This is typically done by testing a panel of structurally related compounds to see if they produce a signal in the assay. For example, an indirect competitive ELISA for methyltestosterone was shown to have high specificity, with no cross-reactivity observed with eight different analogues. nih.gov
A study on the cross-reactivity of steroid hormone immunoassays found that structurally similar drugs can cause clinically significant interactions. nih.gov For instance, methyltestosterone was found to be a compound likely to impact testosterone immunoassay measurements. nih.gov This highlights the importance of understanding the potential for cross-reactivity when interpreting immunoassay results.
The development of highly specific monoclonal antibodies is one way to minimize cross-reactivity. nih.gov An immunoassay for 17-alpha methyltestosterone reported no significant cross-reactivity or interference with its analogues. mybiosource.com
| Compound | Cross-Reactivity (%) | Reference |
| Methyltestosterone | High with some testosterone immunoassays | nih.gov |
| Boldenone | 5% or greater with a specific testosterone immunoassay | nih.gov |
| 19-Norclostebol | 5% or greater with a specific testosterone immunoassay | nih.gov |
| Dianabol | 5% or greater with a specific testosterone immunoassay | nih.gov |
| Norethindrone | 5% or greater with a specific testosterone immunoassay | nih.gov |
| Normethandrolone | 5% or greater with a specific testosterone immunoassay | nih.gov |
| 11β-Hydroxytestosterone | 5% or greater with a specific testosterone immunoassay | nih.gov |
| Anasterone (Oxymetholone) | No detectable cross-reactivity with a specific testosterone immunoassay | nih.gov |
| Stanozolol | No detectable cross-reactivity with a specific testosterone immunoassay | nih.gov |
| Turinabol | No detectable cross-reactivity with a specific testosterone immunoassay | nih.gov |
Sample Preparation and Derivatization Methodologies
The accurate detection and quantification of this compound and its metabolites in biological matrices necessitate meticulous sample preparation to isolate the target analytes from interfering substances. Subsequent derivatization is often a critical step, particularly for analysis by gas chromatography-mass spectrometry (GC-MS), to enhance the volatility, thermal stability, and chromatographic properties of the compounds.
Sample Preparation
The choice of sample preparation technique depends heavily on the biological matrix (e.g., urine, blood, hair) and the analytical method employed. Common procedures include enzymatic hydrolysis, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Enzymatic Hydrolysis: In biological systems, steroids and their metabolites are often conjugated with glucuronic or sulfuric acid to increase their water solubility for excretion. researchgate.net To analyze these conjugated forms by GC-MS, a deconjugation step is mandatory. researchgate.net This is typically achieved through enzymatic hydrolysis. For instance, β-glucuronidase from Escherichia coli is commonly used to cleave glucuronide conjugates. researchgate.netresearchgate.net The process involves incubating the sample with the enzyme under specific pH and temperature conditions to release the free steroid. mdpi.com For example, a common method involves adding a phosphate (B84403) buffer and β-glucuronidase to a urine sample and incubating it at 55°C for 60 minutes. mdpi.com
Extraction: Following hydrolysis, the now unconjugated, lipophilic analytes must be extracted from the aqueous sample matrix.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Tert-butyl methyl ether (TBME) is a frequently used solvent for extracting steroids from urine after adjusting the pH. mdpi.com
Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE. The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Hydrophobic cartridges, such as those with a C18 stationary phase, are commonly used for steroid analysis. nih.gov The sample is loaded onto a conditioned cartridge, interfering substances are washed away with a specific solvent mixture, and finally, the target analyte is eluted with a different solvent, such as methanol. researchgate.netnih.gov
Dried Blood Spot (DBS) Sampling: For blood analysis, dried blood spot (DBS) sampling presents a minimally invasive alternative that requires minimal storage space. nih.gov Steroid esters like testosterone propionate are known to be stable in dried blood, allowing for direct analysis. nih.gov A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the identification of methyltestosterone in DBS. nih.gov
The following table summarizes a typical sample preparation workflow for steroids from a urine sample for GC-MS analysis.
Table 1: Example of a Urine Sample Preparation Protocol for Steroid Analysis
| Step | Procedure | Reagents/Conditions | Source |
|---|---|---|---|
| 1. Hydrolysis | Enzymatic deconjugation of steroid metabolites. | Sample: 6 mL urine Buffer: 750 µL phosphate buffer (0.8 M) Enzyme: 50 µL β-glucuronidase Incubation: 55°C for 60 minutes | mdpi.com |
| 2. pH Adjustment | Alkalinization to facilitate extraction. | 500 µL carbonate buffer (20%) | mdpi.com |
| 3. Extraction | Liquid-liquid extraction to isolate analytes. | Solvent: 10 mL tert-butyl methyl ether (TBME) | mdpi.com |
| 4. Evaporation | Drying the organic extract. | Evaporation to dryness under a stream of nitrogen. | researchgate.netmdpi.com |
| 5. Derivatization | Chemical modification for GC-MS analysis. | Reagent: 50 µL TMIS (Trimethylsilylimidazole) Incubation: 75°C for 20 minutes | mdpi.com |
Derivatization Methodologies
For GC-MS analysis, derivatization is essential for non-volatile compounds like steroids. researchgate.net This chemical modification process converts polar functional groups (e.g., hydroxyl, keto) into less polar, more volatile, and more thermally stable derivatives. researchgate.net
Silylation: This is the most common derivatization technique for steroids. nih.gov It involves replacing the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. A variety of silylating reagents are available, often used in combination to achieve complete derivatization.
TMIS (Trimethylsilylimidazole): A strong silylating agent used to generate per-TMS derivatives of steroids. mdpi.com
MSTFA/NH₄I/DTT: A mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and dithiothreitol (B142953) (DTT) is a potent reagent that allows for the detection of highly abundant molecular ion peaks for analytes. nih.gov
Dual Derivatization: In some methods, a two-step derivatization is employed. For example, keto groups can first be protected by methoximation using methoxyamine hydrochloride, followed by silylation of hydroxyl groups using a reagent like N,O-Bis(trimethylsilyl)acetamide (BSA). mdpi.com Another dual method involves creating mixed pentafluorophenyldimethylsilyl-trimethylsilyl (flophemesyl-TMS) derivatives for enhanced sensitivity in selected ion monitoring (SIM) mode. nih.gov
The choice of derivatization reagent and reaction conditions is optimized to ensure complete and stable derivative formation, leading to sharp chromatographic peaks and reproducible mass spectra for reliable identification and quantification. researchgate.netnih.gov
The following table outlines common derivatization reagents used in steroid analysis.
Table 2: Common Derivatization Reagents for Steroid Analysis via GC-MS
| Reagent/Method | Abbreviation | Target Functional Group(s) | Purpose/Outcome | Source |
|---|---|---|---|---|
| Trimethylsilylimidazole | TMIS | Hydroxyl groups | Forms stable trimethylsilyl (TMS) ethers, increasing volatility. | mdpi.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide / Ammonium Iodide / Dithiothreitol | MSTFA / NH₄I / DTT | Hydroxyl, Keto groups | Potent mixture for forming TMS derivatives, yielding high abundance molecular ions. | nih.gov |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Hydroxyl groups | Commonly used silylating agent, often in combination with other reagents like TMCS. | mdpi.com |
| Methoxyamine Hydrochloride | MOX | Keto groups | Forms methoxime derivatives to protect keto groups and prevent enolization. Often used as the first step in a dual derivatization. | mdpi.com |
| Pentafluorophenyldimethylsilyl Chloride | Flophemesyl-Cl | Hydroxyl groups | Used to create flophemesyl-TMS derivatives for highly sensitive detection. | nih.gov |
Future Directions and Interdisciplinary Research Imperatives
Integration of Computational and In Silico Modeling
The initial characterization of 7beta-Methyltestosterone propionate (B1217596) can be significantly accelerated through the use of computational and in silico modeling. These approaches allow for rapid, cost-effective prediction of a compound's behavior before embarking on extensive laboratory experiments. nih.govacs.org
Molecular dynamics simulations and docking studies are essential first steps. These models can predict the binding affinity and stability of 7beta-Methyltestosterone propionate within the ligand-binding domain of the androgen receptor (AR). acs.org By simulating the interaction, researchers can elucidate the specific amino acid residues that stabilize the compound in the receptor pocket, providing a mechanistic basis for its predicted androgenic activity. nih.govacs.org Comparing these simulations to those of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) would offer insights into its relative potency and potential for inducing conformational changes in the receptor that could affect downstream signaling.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery and chemical characterization that remains to be applied to this compound. nih.govnih.govresearchgate.net Predictive models can estimate key pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes, which are crucial for steroid metabolism. nih.gov These predictive analyses help to identify potential liabilities, such as poor bioavailability or the formation of toxic metabolites, early in the research process.
Table 1: Hypothetical In Silico Profile for this compound
| Parameter | Predicted Value / Outcome | Significance |
|---|---|---|
| AR Binding Affinity (kcal/mol) | -9.5 | Predicts strength of binding to the androgen receptor compared to endogenous ligands. |
| Lipinski's Rule of Five | 0 violations | Suggests "drug-likeness" and potential for oral bioavailability. |
| Aqueous Solubility (logS) | -4.2 | Indicates low solubility, which may impact absorption and distribution. |
| CYP450 3A4 Inhibition | Predicted Inhibitor | Flags potential for drug-drug interactions. nih.gov |
| Predicted Organ Toxicity | Hepatotoxicity | Highlights a key area for future in vitro and in vivo safety assessment. |
Proteomic and Metabolomic Approaches in Elucidating Biological Effects
To understand the functional consequences of this compound activity at a systemic level, proteomic and metabolomic studies are indispensable. These technologies provide an unbiased, global snapshot of the changes in proteins and metabolites within a biological system following exposure to the compound.
Proteomics can be used to analyze changes in protein expression in androgen-responsive tissues (e.g., prostate, skeletal muscle) cultured with this compound. northwestern.edunih.govnih.gov This approach could identify not only expected changes in proteins related to anabolic pathways but also novel or off-target effects. For instance, quantitative proteomics could reveal alterations in cellular pathways related to metabolism, cell proliferation, or stress responses that are uniquely modulated by this specific steroid. nih.govelifesciences.org
Metabolomics, the large-scale study of small molecules or metabolites, offers a complementary view of the compound's biological impact. nih.gov By analyzing the metabolome of cells or biofluids from preclinical models, researchers can identify which metabolic pathways are most affected by this compound. nih.govresearchgate.net This could include expected shifts in amino acid and lipid metabolism consistent with anabolic activity, as well as unforeseen changes in steroid hormone biosynthesis or other pathways, providing a detailed metabolic fingerprint of its action. nih.govnih.govanu.edu.au
Table 2: Potential 'Omics' Discoveries for this compound
| 'Omics' Approach | Potential Finding | Research Implication |
|---|---|---|
| Proteomics | Upregulation of aminoacyl-tRNA synthetases in muscle cells. northwestern.edu | Confirms a mechanistic link to increased protein biosynthesis. |
| Proteomics | Alteration of proteasome protein expression. nih.gov | Suggests an impact on protein turnover and cellular quality control. |
| Metabolomics | Increased levels of acylcarnitines and decreased amino acids in serum. nih.gov | Indicates a shift in fatty acid oxidation and protein synthesis. |
| Metabolomics | Suppression of endogenous testosterone and its metabolites. | Maps the impact on the steroidogenic pathway. anu.edu.au |
Advancements in Preclinical Model System Fidelity
To validate in silico predictions and explore the systemic effects suggested by 'omics' data, robust preclinical models are essential. The fidelity of animal models used to study androgens has advanced significantly, allowing for a more nuanced investigation of compounds like this compound. researchwithrutgers.comendocrine.org
The classic Hershberger assay, which uses castrated male rats to assess androgenic and anabolic activity on tissues like the ventral prostate and levator ani muscle, remains a foundational in vivo model. oup.com This assay would provide definitive data on the anabolic-to-androgenic ratio of this compound compared to testosterone. However, future studies must move beyond these basic endpoints.
Modern preclinical research should employ rodent models to investigate the long-term effects of the compound on a variety of organ systems, including the cardiovascular, hepatic, and central nervous systems. nih.gov The use of transgenic animals, such as those with modified androgen receptors, could further dissect the specific mechanisms of action. nih.gov It is crucial that these studies are designed to mimic human-relevant scenarios and collect a wide range of data, from standard blood biochemistry to behavioral assessments. nih.gov
Table 3: Key Considerations for Preclinical Studies of this compound
| Study Aspect | Parameter/Model | Rationale |
|---|---|---|
| Animal Model | Orchidectomized (castrated) rat or mouse. oup.comnih.gov | Provides a baseline with no endogenous testosterone production to accurately measure the compound's effects. |
| Primary Endpoints | Ventral prostate, seminal vesicle, and levator ani muscle weights. oup.com | Standard measures for determining androgenic and anabolic activity. |
| Secondary Endpoints | Cardiac function (echocardiography), liver enzyme levels, lipid profiles, behavioral assays. | Assesses potential adverse effects on major organ systems. |
| Translational Model | Xenograft models. nih.gov | Allows for studying the compound's effect on human cells (e.g., prostate cancer cells) in a living system. |
Addressing Knowledge Gaps in Steroid Biology
A significant knowledge gap exists for this compound and many other synthetic steroids. oup.com The primary challenge is the lack of systematic, modern research to characterize their biological effects comprehensively. nih.gov The transition of steroid research from classical biochemistry to an integrated molecular and cellular biology approach provides the tools to fill these gaps. nih.gov
The future of research on this compound hinges on addressing several key questions:
Receptor Interaction: How do the 7-beta methyl group and the propionate ester uniquely influence androgen receptor binding, activation, and subsequent gene regulation compared to other androgens?
Metabolic Fate: What are the primary metabolites of this compound in humans, and do they possess biological activity or toxicity? Understanding its metabolism is crucial.
Tissue Selectivity: Does this compound exhibit any degree of tissue selectivity, favoring anabolic effects in muscle over androgenic effects in tissues like the prostate?
Non-Genomic Signaling: Beyond classical gene regulation, does it trigger rapid, non-genomic signaling pathways, which are increasingly recognized as an important aspect of steroid hormone action? nih.gov
By integrating the computational, 'omic', and advanced preclinical approaches outlined, the scientific community can systematically dismantle the current lack of knowledge surrounding this compound. This structured approach will not only provide a complete pharmacological profile of a single compound but also contribute to the broader understanding of structure-activity relationships across the vast landscape of synthetic steroids.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing 7beta-Methyltestosterone propionate purity and stability?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC/MS) with parameters optimized for steroid analysis, including ionization in positive electron impact (PI/EI) mode. Prepare reference standards (e.g., testosterone propionate) at concentrations of 25–100 ppm in dichloromethane for calibration . Follow reproducibility guidelines by documenting instrumentation settings, sample preparation steps, and validation metrics (e.g., retention time consistency, signal-to-noise ratios) to ensure replicability .
Q. How can researchers design a robust synthesis protocol for this compound?
- Methodological Answer : Adopt stepwise esterification of the parent steroid with propionic anhydride under controlled conditions. Validate synthetic success via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>95%). Include detailed characterization data (e.g., melting point, solubility profiles) in supplementary materials, adhering to journal guidelines for novel compound reporting .
Q. What in vitro assays are suitable for preliminary screening of androgen receptor (AR) binding affinity?
- Methodological Answer : Utilize competitive binding assays with radiolabeled testosterone (e.g., H-testosterone) in AR-expressing cell lines (e.g., LNCaP). Normalize data against reference agonists (e.g., dihydrotestosterone) and include negative controls (e.g., AR antagonists like bicalutamide). Replicate experiments across three independent trials to account for inter-assay variability .
Advanced Research Questions
Q. How does this compound modulate macrophage polarization (M1/M2) in inflammatory models?
- Methodological Answer : Expose primary macrophages to physiologically relevant concentrations (e.g., 1–10 µM) of the compound and assess polarization markers (e.g., TNF-α for M1, IL-10 for M2) via ELISA or flow cytometry. Include propionate-only controls to distinguish effects of the esterified form from free propionate. Validate findings using gene knockout models (e.g., PPARγ-deficient macrophages) to isolate mechanistic pathways .
Q. What experimental strategies resolve contradictions in reported metabolic effects of propionate derivatives?
- Methodological Answer : Conduct dose-response studies in murine models to compare acute vs. chronic exposure outcomes (e.g., insulin sensitivity, hepatic gluconeogenesis). Integrate multi-omics approaches (metabolomics, transcriptomics) to identify threshold effects. Use systematic review frameworks (e.g., PRISMA) to meta-analyze existing data, prioritizing studies with standardized exposure protocols and controlling for confounding variables like diet .
Q. How can researchers assess the environmental persistence of this compound in anaerobic systems?
- Methodological Answer : Simulate anaerobic degradation using microbial consortia from methanogenic environments. Monitor propionate liberation via LC-MS and correlate with methane production rates. Apply metatranscriptomics to identify key degradation genes (e.g., methylmalonyl-CoA pathway) and interspecies electron transfer mechanisms (e.g., direct interspecies electron transfer, DIET) .
Q. What in vivo models best capture tissue-specific androgenicity of this compound?
- Methodological Answer : Use tissue-selective AR knockout mice (e.g., muscle- or liver-specific AR) to dissect organ-level effects. Pair with pharmacokinetic profiling (plasma/tissue concentration-time curves) to correlate exposure with physiological outcomes (e.g., lean mass accretion, hepatic lipidosis). Include sham-operated and vehicle-treated cohorts to control for surgical stress .
Methodological Best Practices
- Replicability : Document all experimental parameters (e.g., solvent batches, incubation times) in supplemental files, adhering to guidelines for data transparency .
- Ethical Compliance : For animal studies, follow institutional protocols for humane endpoints and metabolic cage housing. For human cell lines, obtain ethics approval and disclose sourcing in methods sections .
- Data Contradiction Analysis : Apply causal inference frameworks (e.g., Bradford Hill criteria) to evaluate strength, consistency, and biological plausibility of conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
